molecular formula C9H14N2 B2359670 2-Isopropyl-4-methylpyridin-3-amine CAS No. 1698293-93-4

2-Isopropyl-4-methylpyridin-3-amine

Cat. No. B2359670
CAS RN: 1698293-93-4
M. Wt: 150.225
InChI Key: VXPOAPWLMVAUCK-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 . It is used as a reagent to prepare KRAS G12C inhibitors, which are useful for the treatment of pancreatic, colorectal, and lung cancer .


Molecular Structure Analysis

The InChI code for 2-Isopropyl-4-methylpyridin-3-amine is 1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Isopropyl-4-methylpyridin-3-amine were not found in the retrieved sources, it is known that this compound is used in the preparation of KRAS G12C inhibitors .


Physical And Chemical Properties Analysis

2-Isopropyl-4-methylpyridin-3-amine is a solid at room temperature . It has a predicted density of 0.992±0.06 g/cm3 and a predicted boiling point of 267.7±35.0 °C .

Scientific Research Applications

Organometallic Chemistry

The reaction of isopropyl[(2-pyridyl)alkyl]amines with aqueous solutions of NaAuCl(4) results in the formation of gold(III) amido complexes. These complexes have been investigated for their potential as precursors in various organometallic syntheses. One such reaction involves 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine and aqueous NaAuCl(4), leading to the direct formation of gold(III) amido complex L'AuCl(2) (Schouteeten et al., 2006).

Electrophoresis and Separation Studies

2-Isopropyl-4-methylpyridin-3-amine has been used to study the theoretical and experimental relationships between pH and separation in free solution capillary electrophoresis. This research is significant in understanding the electrophoretic mobilities of various isomers (Wren, 1991).

Intercalation Studies

The compound has been used in intercalation studies involving α-titanium hydrogen phosphate. The aromatic amines, including 2-amino-4-methylpyridine, are intercalated into α-Ti(HPO4)2·H2O (TiP), leading to significant expansion of the interlamellar distance and offering insights into the potential applications in material science (Nunes & Airoldi, 1999).

Corrosion Inhibition

In the field of corrosion science, 2-amino-4-methylpyridine has been investigated for its effect on the corrosion behavior of mild steel in acidic solutions. The compound shows potential as a corrosion inhibitor, with its efficiency related to the frontier orbital’s energy band gap (Mert et al., 2014).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of trialkyltantalum complexes stabilized by aminopyridinato ligands, involving derivatives of 4-methylpyridin-2-ylamine. These studies provide valuable insights into the stability and reactivity of these complexes, which are relevant in catalysis and material science (Noor et al., 2006).

Safety and Hazards

This compound is classified as having acute oral toxicity (Category 4), causing skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

4-methyl-2-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)9-8(10)7(3)4-5-11-9/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPOAPWLMVAUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1698293-93-4
Record name 4-methyl-2-(propan-2-yl)pyridin-3-amine
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